molecular formula C16H16ClN3O3 B5401805 N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5401805
M. Wt: 333.77 g/mol
InChI Key: OLTDHHWIZAWWGD-UHFFFAOYSA-N
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Description

N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, an acetamide group, and a carbamoyl linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with isocyanates to form the corresponding urea derivative. This intermediate is then coupled with 3-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like lutidine to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)18-12-4-3-5-13(9-12)19-16(22)20-14-8-11(17)6-7-15(14)23-2/h3-9H,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTDHHWIZAWWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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